(3-Bromo-5-methoxyphenyl)methanamine
Description
(3-Bromo-5-methoxyphenyl)methanamine is a halogenated aromatic amine with the molecular formula C₈H₁₀BrNO and a molecular weight of 216.08 g/mol . Its structure features a methoxy group (-OCH₃) at the 5-position and a bromine atom at the 3-position of the benzene ring, with a methylamine (-CH₂NH₂) substituent. Key identifiers include:
- SMILES: COC₁=CC(=CC(=C₁)CN)Br
- InChIKey: DFTOTOJXAAJQNO-UHFFFAOYSA-N . The methoxy group enhances electron density on the aromatic ring, influencing reactivity in electrophilic substitution reactions, while the bromine atom contributes to steric and electronic effects. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals, though specific applications require further research .
Properties
IUPAC Name |
(3-bromo-5-methoxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTOTOJXAAJQNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801295139 | |
| Record name | 3-Bromo-5-methoxybenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801295139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177558-46-1 | |
| Record name | 3-Bromo-5-methoxybenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1177558-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-methoxybenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801295139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-bromo-5-methoxyphenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-methoxyphenyl)methanamine typically involves the bromination of 5-methoxybenzylamine. The process can be summarized as follows:
Bromination: 5-Methoxybenzylamine is treated with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the third position of the phenyl ring.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Bromination: Utilizing industrial reactors to carry out the bromination reaction under controlled conditions.
Automated Purification: Employing automated systems for purification, such as continuous flow chromatography, to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-methoxyphenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The methanamine group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Aldehydes or carboxylic acids are formed from the oxidation of the methoxy group.
Reduction Products: Primary amines are formed from the reduction of the methanamine group.
Scientific Research Applications
(3-Bromo-5-methoxyphenyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-5-methoxyphenyl)methanamine involves its interaction with specific molecular targets. The bromine and methoxy groups influence its binding affinity and reactivity with enzymes and receptors. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
(3-Bromo-5-fluorophenyl)methanamine
1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanamine
- Formula: C₉H₁₁BrClNO
- MW : 268.56 g/mol (hydrochloride salt)
- Key Differences: Additional chloro (-Cl) substituent and ethylamine (-CH₂CH₂NH₂) chain.
(5-Bromo-2-methoxyphenyl)(3-bromophenyl)methanamine
- Formula: C₁₄H₁₃Br₂NO
- MW : 371.07 g/mol
- Key Differences : Two bromine atoms and a biphenyl structure. The dual bromination significantly increases molecular weight and steric hindrance, likely reducing solubility in polar solvents .
Functional Analogs
[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine Hydrochloride
(2-Bromophenyl)(3-chloro-5-nitrophenyl)methanamine
- Formula : C₁₃H₁₀BrClN₂O₂
- MW : 341.59 g/mol
- Key Differences: Nitro (-NO₂) and chloro (-Cl) substituents introduce strong electron-withdrawing effects, increasing acidity and reactivity in nucleophilic aromatic substitution compared to the methoxy analog .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Density (g/cm³) | pKa |
|---|---|---|---|---|---|---|
| This compound | C₈H₁₀BrNO | 216.08 | -OCH₃, -Br | Not reported | Not reported | ~8.5 (est) |
| (3-Bromo-5-fluorophenyl)methanamine | C₇H₇BrFN | 204.04 | -F, -Br | 241 | 1.571 | 8.51 |
| [5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine HCl | C₉H₉BrClN₃O | 298.55 | Oxadiazole ring, -Br | Not reported | Not reported | Not reported |
| (2-Bromophenyl)(3-chloro-5-nitrophenyl)methanamine | C₁₃H₁₀BrClN₂O₂ | 341.59 | -NO₂, -Cl, -Br | Not reported | Not reported | Not reported |
Biological Activity
(3-Bromo-5-methoxyphenyl)methanamine is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies highlighting its biological effects.
Chemical Structure and Properties
The compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, along with a methanamine functional group. Its molecular formula is CHBrNO.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine and methoxy groups influence its binding affinity and reactivity. The amine group facilitates hydrogen bonding and electrostatic interactions with biological molecules, potentially altering their function.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0195 mg/mL |
| S. aureus | 0.0048 mg/mL |
| C. albicans | 0.039 mg/mL |
These findings suggest that the compound may serve as a potential lead for the development of new antimicrobial agents .
Anticancer Activity
In vivo studies have demonstrated that this compound has the potential to inhibit tumor growth in specific cancer models. For instance, it was observed to inhibit tumor growth in athymic nude mice bearing Rh30 ARMS cells, suggesting its role as an anticancer agent .
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of various derivatives of this compound against common pathogens. The results indicated that derivatives exhibited varying degrees of activity, with some showing potent effects against resistant strains such as MRSA.
Case Study 2: Cancer Cell Line Studies
Research involving cancer cell lines treated with this compound revealed significant apoptosis induction in treated cells compared to controls. The mechanism was linked to the compound's interaction with specific signaling pathways involved in cell survival and proliferation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
